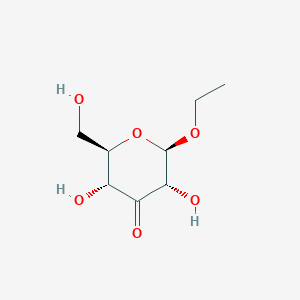

Ethyl beta-D-ribo-hex-3-ulopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl beta-D-ribo-hex-3-ulopyranoside is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple hydroxyl groups and an ethoxy group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl beta-D-ribo-hex-3-ulopyranoside typically involves multi-step organic reactions. Common synthetic routes may include:

Starting Materials: The synthesis may begin with simple sugars or other carbohydrate derivatives.

Reaction Steps: Key steps could involve protection and deprotection of hydroxyl groups, selective oxidation, and introduction of the ethoxy group.

Reaction Conditions: Typical conditions might include the use of acid or base catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the volume of reactants.

Optimization of Yield: Employing optimized reaction conditions to maximize yield and purity.

Purification Techniques: Using techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl beta-D-ribo-hex-3-ulopyranoside can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution Reagents: Nucleophiles like halides, amines, or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce various alcohols.

Scientific Research Applications

Chemistry

In chemistry, Ethyl beta-D-ribo-hex-3-ulopyranoside can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound might be used to study carbohydrate metabolism or as a precursor for biologically active molecules.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry

In industrial applications, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl beta-D-ribo-hex-3-ulopyranoside exerts its effects would depend on its specific interactions with molecular targets. Potential pathways might involve:

Enzyme Inhibition: The compound could inhibit specific enzymes involved in metabolic pathways.

Receptor Binding: It might bind to receptors on cell surfaces, modulating cellular responses.

Signal Transduction: The compound could influence signal transduction pathways, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

(2R,3S,5R,6R)-2-methoxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-one: Similar structure with a methoxy group instead of an ethoxy group.

(2R,3S,5R,6R)-2-ethoxy-3,5-dihydroxy-6-(methyl)oxan-4-one: Similar structure with a methyl group instead of a hydroxymethyl group.

Uniqueness

The unique combination of functional groups in Ethyl beta-D-ribo-hex-3-ulopyranoside gives it distinct chemical properties, making it valuable for specific applications in research and industry.

Biological Activity

Ethyl beta-D-ribo-hex-3-ulopyranoside is a natural glycoside that has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a pyranose ring with ethoxy and hydroxymethyl substituents. It has been isolated from various plant sources, notably Hippophae rhamnoides (sea buckthorn) and Coleus forskohlii , and exhibits several promising biological properties.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₄O₆

- Molecular Weight : Approximately 206.19 g/mol

- Structural Features : The presence of an ethoxy group and a hydroxymethyl group enhances its solubility and reactivity, contributing to its biological activities.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

-

Antioxidant Properties :

- This compound demonstrates strong antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This property is beneficial in preventing cellular damage and associated diseases.

- Antimicrobial Activity :

-

Enzyme Inhibition :

- This compound has been tested for its ability to inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism. The compound exhibited moderate inhibitory activity with an IC50 value of 468.43 µM, compared to acarbose (IC50 = 164.08 µM), indicating potential for managing postprandial blood glucose levels .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl α-D-glucopyranoside | C₈H₁₈O₇ | Commonly found in plants; different anomeric configuration. |

| Methyl β-D-glucopyranoside | C₇H₁₄O₆ | Similar sugar structure; widely used in the food industry. |

| Ethyl β-D-xylopyranoside | C₈H₁₄O₆ | Similar glycosidic structure; different sugar backbone. |

This compound stands out due to its specific combination of substituents on a ribose-derived hexose structure, which contributes to its distinctive biological activities not found in other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antioxidant Activity Assessment :

- A study highlighted the compound's ability to scavenge free radicals effectively, demonstrating potential applications in nutraceuticals aimed at reducing oxidative stress.

- Microbial Inhibition Studies :

- Enzyme Kinetics :

Properties

IUPAC Name |

(2R,3S,5R,6R)-2-ethoxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-5,7-10,12H,2-3H2,1H3/t4-,5-,7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQUBKZEXFGSOP-SJNFNFGESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(=O)C(C(O1)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1[C@@H](C(=O)[C@@H]([C@H](O1)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.